molecular formula C10H6Cl2N2O B12082849 2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine

2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine

Cat. No.: B12082849
M. Wt: 241.07 g/mol
InChI Key: GMXQBOZHFNYGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like crystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-Dichlorophenyl)-5-pyrimidinone, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • (3,5-Dichlorophenyl)pyridine-derived compounds

Uniqueness

2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(15)5-14-10/h1-5,15H

InChI Key

GMXQBOZHFNYGLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.